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Compound of Interest

Compound Name:
Methyl 3-Fluoro-4-(4-methyl-1-

piperazinyl)benzoate

CAS No.: 948018-58-4

Cat. No.: B2711905 Get Quote

Target Analyte: Methyl 3-Fluoro-4-(4-methyl-1-
piperazinyl)benzoate
Document Control:

Context: Pharmaceutical Intermediate Analysis (Fluoroquinolone/Kinase Inhibitor Precursors)

Executive Summary & Chemical Identity
This guide provides a comprehensive structural validation framework for Methyl 3-Fluoro-4-(4-
methyl-1-piperazinyl)benzoate. This compound is a critical pharmacophore building block,

often utilized in the synthesis of third-generation fluoroquinolones and specific tyrosine kinase

inhibitors.

The validation protocols below prioritize Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) to confirm not just identity, but regioselectivity—specifically distinguishing

the target from its potential regioisomer, Methyl 4-fluoro-3-(4-methyl-1-piperazinyl)benzoate, a

common impurity in

syntheses.
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Parameter Detail

IUPAC Name
Methyl 3-fluoro-4-(4-methylpiperazin-1-

yl)benzoate

Molecular Formula

Molecular Weight 252.29 g/mol

Key Functionalities
Aryl Fluoride, Benzoate Ester, N-Aryl Piperazine

(Aniline-like)

Solubility Profile

Soluble in

, DMSO, MeOH; Sparingly soluble in water.[1][2]

[3][4][5][6]

Synthetic Context & Impurity Logic
To interpret the spectra correctly, one must understand the genesis of the sample. This

compound is typically synthesized via Nucleophilic Aromatic Substitution (

).

Reaction Logic: Methyl 3,4-difluorobenzoate (or Methyl 3-fluoro-4-nitrobenzoate) is reacted with

N-methylpiperazine.

Regioselectivity: The 4-position is activated by the para-ester (electron-withdrawing). The 3-

position is less reactive.

Critical Impurity: Residual starting material and the hydrolysis product (Free Acid).

DOT Diagram: Synthesis & Impurity Flow

Methyl 3,4-difluorobenzoate
(Starting Material)

TARGET:
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

SnAr (Base, Heat)

N-Methylpiperazine

Impurity:
Hydrolyzed Acid form

Ester Hydrolysis
(Over-reaction)
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Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway highlighting the origin of the target molecule and potential

hydrolysis impurities.

Spectroscopic Data Validation
The following data sets represent the "Gold Standard" for confirming this structure.

A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) is preferred for resolution of the piperazine ring protons.

is acceptable but may broaden exchangeable signals (none present here, but useful for the
acid impurity).

1H NMR Data (400 MHz,

) | Position | Shift (

, ppm) | Multiplicity | Integration | Coupling (

, Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Ar-H2 | 7.72 | dd | 1H |

,

| Diagnostic: Ortho to F, Meta to Ester. Large H-F coupling. | | Ar-H6 | 7.85 | dd | 1H |

,

| Ortho to Ester. Deshielded by Carbonyl. | | Ar-H5 | 6.90 | t (pseudo) | 1H |

| Diagnostic: Ortho to Piperazine (shielded by N-lone pair). | | Ester-Me | 3.88 | s | 3H | - |
Characteristic Methyl Ester singlet. | | Pip-CH2 | 3.20 - 3.28 | m (br t) | 4H | - |

-protons to Aniline Nitrogen (Deshielded). | | Pip-CH2 | 2.58 - 2.65 | m (br t) | 4H | - |

-protons to Methyl Nitrogen. | | N-Me | 2.36 | s | 3H | - | N-Methyl singlet. |

13C NMR Data (100 MHz,
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)

Carbonyl (

): 166.2 ppm.[5]

Aromatic C-F (

): ~154.5 ppm (doublet,

Hz).

Aromatic C-N (

): ~144.8 ppm (doublet,

Hz).

Aromatic CH (

): 126.0 (d), 118.5 (d), 115.2 (d) ppm.

Piperazine (

): ~54.8 ppm (N-Me side), ~50.2 ppm (Ar-N side).

Methyls: 52.1 ppm (Ester), 46.0 ppm (N-Me).

19F NMR (376 MHz,

)

Shift:

-121.5 ppm (approx).

Multiplicity: dd (coupling to H2 and H5).

Note: If the Fluorine signal appears at -110 ppm, suspect the regioisomer or starting

material.
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B. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).

Molecular Ion

: Calculated: 253.13; Observed: 253.1

0.1.

Key Fragmentation (MS/MS):

253

221 (Loss of

- Methanol from ester).

253

196 (Loss of

- Retro-Diels-Alder/Piperazine cleavage).

C. Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (

): 1715 - 1725

(Strong, Ester).

C-F Stretch: 1150 - 1250

.

C-H Stretch: 2800 - 2950

(Aliphatic methyls).

Experimental Protocols
Protocol A: NMR Sample Preparation
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Objective: Ensure sharp lines and accurate integration for purity assessment.

Mass: Weigh 10-15 mg of the solid analyte into a clean vial.

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

Why TMS? The N-Methyl signal (~2.36 ppm) can drift slightly with concentration; TMS

anchors the spectrum at 0.00 ppm.

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug

into the NMR tube.

Acquisition: Run 16 scans for 1H; 512 scans for 13C.

Protocol B: HPLC Purity Check
Objective: Quantify the "Hydrolyzed Acid" impurity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 280 nm.

Structural Logic Visualization
The following diagram illustrates the critical NMR coupling logic used to distinguish the

aromatic protons.
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Caption: Figure 2. NMR assignment logic distinguishing H-2 and H-5 based on Fluorine

coupling and Nitrogen shielding effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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